Superior Beta-1 Adrenoceptor Antagonist Potency: (-)-Dihydroalprenolol Versus (-)-Alprenolol
In a direct head-to-head pharmacological comparison, (-)-dihydroalprenolol exhibits approximately 4-fold greater antagonist potency at beta-1 adrenoceptors than its parent compound (-)-alprenolol, despite near-identical potency at atypical beta adrenoceptors [1]. This demonstrates that hydrogenation of the alprenolol structure produces a meaningful and quantifiable enhancement in beta-1 receptor antagonism, not simply a conserved pharmacological profile.
| Evidence Dimension | Antagonist potency at beta-1 adrenoceptors (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.81 |
| Comparator Or Baseline | (-)-Alprenolol: pA2 = 8.2 |
| Quantified Difference | 0.61 log unit difference; approximately 4-fold higher potency |
| Conditions | Isolated guinea pig ileum segments with transmural electrical stimulation; beta-1 adrenoceptor-mediated relaxation |
Why This Matters
Investigators requiring maximal beta-1 adrenoceptor blockade at lower concentrations should select (-)-dihydroalprenolol over alprenolol to reduce off-target occupancy and conserve compound usage.
- [1] Blue DR, Bond RA, Adham N, Delmendo R, Michel AD, Eglen RM, Whiting RL, Clarke DE. Antagonist characterization of atypical beta adrenoceptors in guinea pig ileum: blockade by alprenolol and dihydroalprenolol. J Pharmacol Exp Ther. 1990;252(3):1034-42. PMID: 1969469. View Source
